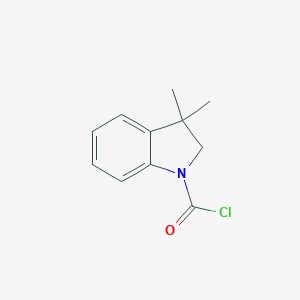

3,3-Dimethylindoline-1-carbonyl chloride

Description

Propriétés

Numéro CAS |

117086-95-0 |

|---|---|

Formule moléculaire |

C11H12ClNO |

Poids moléculaire |

209.67 g/mol |

Nom IUPAC |

3,3-dimethyl-2H-indole-1-carbonyl chloride |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)7-13(10(12)14)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |

Clé InChI |

POYLFPBSYQFPHK-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2=CC=CC=C21)C(=O)Cl)C |

SMILES canonique |

CC1(CN(C2=CC=CC=C21)C(=O)Cl)C |

Synonymes |

1H-Indole-1-carbonyl chloride, 2,3-dihydro-3,3-dimethyl- (9CI) |

Origine du produit |

United States |

An In-Depth Technical Guide to 3,3-Dimethylindoline-1-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethylindoline-1-carbonyl chloride, a reactive intermediate of significant interest in synthetic and medicinal chemistry. This document delves into its physicochemical properties, synthesis, reactivity, and potential applications, particularly within the realm of drug discovery and development.

Introduction: The Indoline Scaffold and the Role of the Carbonyl Chloride Moiety

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs[1][2]. Its unique three-dimensional shape and synthetic tractability make it a valuable building block for the design of novel therapeutic agents targeting a wide range of biological targets. The introduction of a carbonyl chloride group at the 1-position of the 3,3-dimethylindoline core transforms it into a highly reactive acylating agent. This functional group opens up a plethora of synthetic possibilities for the construction of diverse molecular architectures.

3,3-Dimethylindoline-1-carbonyl chloride serves as a key intermediate for the synthesis of a variety of N-acylated indoline derivatives, including amides, esters, and carbamates. These derivatives have shown promise in various therapeutic areas, acting as, for example, Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors[3][4][5]. The gem-dimethyl substitution at the 3-position can confer specific conformational constraints and metabolic stability to the resulting molecules.

Physicochemical Properties

While specific experimental data for 3,3-Dimethylindoline-1-carbonyl chloride is not widely published in readily accessible literature, its properties can be inferred from its constituent parts and general knowledge of similar chemical entities.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₁₂ClNO | Calculated from the structure |

| Molecular Weight | 209.67 g/mol | Calculated from the atomic weights |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar acyl chlorides[6] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | Inferred from its reactive nature and the properties of its precursors. |

| Stability | Highly moisture-sensitive. Reacts with water to form the corresponding carboxylic acid (which would likely decarboxylate) or hydrochloride salt of 3,3-dimethylindoline. Stable under inert, anhydrous conditions.[7][8] | General property of acyl chlorides. |

| Boiling Point | Not determined. Likely high due to molecular weight, but distillation may lead to decomposition. | |

| Melting Point | Not determined. |

Note: Due to its reactivity, this compound is often synthesized and used in situ without isolation and full characterization of its bulk physical properties.

Synthesis of 3,3-Dimethylindoline-1-carbonyl chloride

The synthesis of 3,3-Dimethylindoline-1-carbonyl chloride involves the reaction of 3,3-Dimethylindoline with a phosgenating agent. Phosgene gas itself is highly toxic, so safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are commonly used in a laboratory setting[9][10][11]. The reaction is typically carried out in an inert aprotic solvent in the presence of a base to neutralize the HCl byproduct.

General Synthetic Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as phosgene or its equivalents are highly toxic. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

Materials:

-

3,3-Dimethylindoline

-

Triphosgene or Diphosgene

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

-

Anhydrous non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl into a basic solution) is set up under an inert atmosphere.

-

Reagent Preparation: A solution of 3,3-Dimethylindoline and the non-nucleophilic base in the anhydrous solvent is prepared in the reaction flask.

-

Addition of Phosgenating Agent: A solution of triphosgene or diphosgene in the same anhydrous solvent is added dropwise to the stirred solution of the amine at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with a nucleophile (e.g., methanol) to form a stable derivative.

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt of the base. The resulting solution of 3,3-Dimethylindoline-1-carbonyl chloride is often used directly in the next synthetic step without isolation.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Essential to prevent the rapid hydrolysis of the carbonyl chloride product.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Non-nucleophilic Base: Required to scavenge the HCl produced during the reaction without competing with the desired nucleophilic attack on the phosgenating agent.

-

Controlled Addition and Temperature: The reaction is often exothermic, and controlled addition at low temperatures helps to prevent side reactions and ensure safety.

Caption: Synthesis of 3,3-Dimethylindoline-1-carbonyl chloride.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) in an acyl chloride is expected in the region of 1780-1815 cm⁻¹[12]. The exact position would be influenced by the electronic effects of the indoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons of the indoline ring would be observed, likely in the range of 7.0-8.0 ppm. The methylene protons at the 2-position and the gem-dimethyl protons at the 3-position would also be present as singlets.

-

¹³C NMR: A signal for the carbonyl carbon is expected in the downfield region, typically around 165-175 ppm. Other signals would correspond to the aromatic and aliphatic carbons of the indoline core.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

Chemical Reactivity

3,3-Dimethylindoline-1-carbonyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This makes the carbonyl carbon highly susceptible to nucleophilic attack. The general reaction mechanism is a nucleophilic acyl substitution.

Reactions with Nucleophiles

-

Hydrolysis: Reacts readily with water to form the unstable carbamic acid, which would likely decompose to 3,3-dimethylindoline and carbon dioxide.

-

Alcoholysis: Reacts with alcohols to form carbamates.

-

Aminolysis: Reacts with primary and secondary amines to form ureas.

-

Friedel-Crafts Acylation: Can potentially be used as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

Caption: Common reactions of 3,3-Dimethylindoline-1-carbonyl chloride.

Applications in Drug Development

The primary application of 3,3-Dimethylindoline-1-carbonyl chloride in drug development is as a versatile intermediate for the synthesis of libraries of N-acylated indoline derivatives. By reacting this carbonyl chloride with a wide range of nucleophiles (alcohols, amines, etc.), researchers can rapidly generate a diverse set of compounds for biological screening.

The indoline core itself is present in a number of compounds investigated for various therapeutic activities. For instance, derivatives of indoline have been explored as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism[3][4][5]. The ability to easily modify the N-acyl group allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Safety and Handling

3,3-Dimethylindoline-1-carbonyl chloride should be handled with extreme care due to its presumed high reactivity and toxicity.

-

Corrosive: As an acyl chloride, it is expected to be corrosive and can cause severe burns to the skin and eyes.

-

Lachrymator: Many acyl chlorides are lachrymators.

-

Moisture Sensitive: Reacts with moisture in the air and on surfaces to release HCl gas, which is also corrosive and an irritant to the respiratory system.

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.

Conclusion

3,3-Dimethylindoline-1-carbonyl chloride is a valuable and highly reactive synthetic intermediate. While specific experimental data on the isolated compound is scarce, its properties and reactivity can be reliably predicted based on the well-established chemistry of acyl chlorides and the indoline scaffold. Its utility in the rapid generation of diverse libraries of N-acylated indoline derivatives makes it a significant tool for medicinal chemists and drug discovery professionals exploring this important chemical space. Careful handling and adherence to safety protocols are paramount when working with this reactive compound.

References

- Merck KGaA. (n.d.). Safety Data Sheet for a similar chemical.

-

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(54), 34237-34281. [Link]

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(46), 131557. [Link]

- LibreTexts. (2021, October 29).

-

Eckert, H. (2016). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. [Link]

-

PubChem. (n.d.). 3,3-Dimethylindoline. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Organic Syntheses. [Link]

-

PubMed. (2009). Novel indoline-based acyl-CoA: cholesterol acyltransferase inhibitor: Effects of introducing a methanesulfonamide group on physicochemical properties and biological activities. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2008). Novel Indoline-Based Acyl-CoA:Cholesterol Acyltransferase Inhibitor with Antiperoxidative Activity: Improvement of Physicochemical Properties and Biological Activities by Introduction of Carboxylic Acid. Journal of Medicinal Chemistry. [Link]

-

Figshare. (2008). Novel Indoline-Based Acyl-CoA:Cholesterol Acyltransferase Inhibitor with Antiperoxidative Activity: Improvement of Physicochemical Properties and Biological Activities by Introduction of Carboxylic Acid. Figshare. [Link]

-

Reddit. (2024, July 10). Reaction with triphosgene. r/Chempros. [Link]

- Google Patents. (n.d.). METHOD FOR PRODUCING ORGANIC COMPOUND.

-

Molbase. (n.d.). 3,3-dimethylindolenine. Retrieved from [Link]

- Google Patents. (n.d.). Process method for synthesizing 3,3'-diindolylmethane.

-

ResearchGate. (2025, August 10). Phosgenation Reactions with Phosgene from Triphosgene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. PubMed Central. [Link]

-

Nazarbayev University Repository. (2014, August 15). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Publishing. [Link]

Sources

- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. preprints.org [preprints.org]

- 4. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

- 8. 3,3-Dimethylcyclobutane-1-carbonyl chloride | C7H11ClO | CID 20535237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. reddit.com [reddit.com]

- 12. papers.ssrn.com [papers.ssrn.com]

An In-depth Technical Guide to the Solubility of 3,3-Dimethylindoline-1-carbonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,3-Dimethylindoline-1-carbonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the theoretical principles governing its solubility, presents a qualitative solubility profile in a range of common organic solvents, and details a rigorous, step-by-step experimental protocol for quantitative solubility determination. Emphasis is placed on the critical role of solvent selection to mitigate the compound's inherent reactivity. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed decisions in reaction design, purification, and formulation processes involving this compound.

Introduction: Understanding the Molecule

3,3-Dimethylindoline-1-carbonyl chloride is a bifunctional organic molecule featuring a substituted indoline core and a reactive acyl chloride group. The indoline moiety provides a rigid, somewhat nonpolar scaffold, while the N-carbonyl chloride group is a highly polar and electrophilic center. This structural duality dictates its solubility, which is a critical parameter for its use in synthesis. Proper solvent selection is paramount not only for achieving desired concentrations but also for preserving the compound's integrity, as the acyl chloride group is highly susceptible to solvolysis.[1]

The solubility profile directly impacts:

-

Reaction Kinetics: The rate and efficiency of reactions, such as amide bond formation, are dependent on the dissolution of all reactants.[2]

-

Purification: Crystallization and chromatographic purification strategies rely on differential solubility in various solvent systems.

-

Handling and Storage: Choosing an appropriate, non-reactive solvent is crucial for preparing stock solutions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of 3,3-Dimethylindoline-1-carbonyl chloride is a balance between the properties of its structural components and the characteristics of the solvent.

-

Molecular Structure:

-

Indoline Core: The fused bicyclic structure with two methyl groups presents a significant nonpolar, hydrophobic character. This part of the molecule favors interactions with nonpolar solvents through van der Waals forces.

-

Carbonyl Chloride Group (-COCl): This is a highly polar and reactive functional group. It can engage in dipole-dipole interactions with polar solvents. However, its primary characteristic is its high reactivity toward nucleophiles, including protic solvents.[3]

-

-

Solvent Properties:

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing acidic protons, e.g., alcohols, water) and aprotic (lacking acidic protons, e.g., acetone, THF).[4]

-

Reactivity: Due to the electrophilic nature of the acyl chloride, protic solvents are generally unsuitable as they will react to form esters (with alcohols) or the corresponding carboxylic acid (with water).[1][3] Therefore, the focus for dissolving this compound must be on anhydrous aprotic solvents .

-

Predicting Solubility Behavior

Based on these principles, we can predict the following behaviors:

-

High Solubility: Expected in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform, and Acetone. These solvents can solvate the polar carbonyl chloride group without reacting with it.[5]

-

Moderate to Good Solubility: Expected in aromatic, less polar solvents like Toluene and Xylene, which can interact favorably with the indoline ring system.[6]

-

Low to Insoluble: Expected in highly nonpolar aliphatic solvents like Hexane and Heptane, which cannot effectively solvate the polar acyl chloride group.

-

Reactive / Unsuitable: Protic solvents such as water, methanol, and ethanol are not suitable for determining solubility as they will readily react with the acyl chloride moiety.[1]

Qualitative Solubility Profile

While precise quantitative data is often proprietary or not publicly available, a qualitative assessment based on chemical principles provides a strong foundation for solvent selection. The following table summarizes the expected solubility of 3,3-Dimethylindoline-1-carbonyl chloride.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism | Critical Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions | Excellent choice for reactions and purification. Must be anhydrous. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Dipole-dipole interactions, hydrogen bond acceptor | THF is a common choice. Must be anhydrous as ethers can contain peroxides and water.[5] |

| Ketones | Acetone, 2-Butanone | High | Strong dipole-dipole interactions | Ensure solvent is anhydrous. |

| Aromatic | Toluene, Xylene | Moderate to Good | π-π stacking with the indoline ring, van der Waals forces | Useful for higher temperature reactions.[6] |

| Esters | Ethyl Acetate | Moderate | Dipole-dipole interactions | |

| Amides | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions | Caution: DMF can catalyze the decomposition of some acyl chlorides. Use freshly distilled.[3] |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | van der Waals forces | Often used as anti-solvents for crystallization/precipitation. |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | Nucleophilic attack / Solvolysis | DO NOT USE . The compound will decompose.[1] |

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed methodology for the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in a given solvent.

Core Principle: A saturated solution is prepared at a constant temperature, and after allowing the system to reach equilibrium, the concentration of the dissolved solute is measured.

Critical Prerequisite: All glassware must be oven-dried, and all solvents must be anhydrous (e.g., passed through a column of activated alumina or freshly distilled) to prevent hydrolysis of the acyl chloride.[3] The entire experiment should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Equipment

-

3,3-Dimethylindoline-1-carbonyl chloride (solute)

-

Anhydrous organic solvents of interest

-

Analytical balance (4-decimal places)

-

Vials with screw caps and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Workflow Diagram

Caption: Isothermal equilibrium method for solubility determination.

Step-by-Step Procedure

-

Preparation of Calibration Curve: a. Prepare a series of standard solutions of 3,3-Dimethylindoline-1-carbonyl chloride of known concentrations in the chosen solvent. b. Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response vs. concentration.

-

Sample Preparation: a. To a series of vials, add an excess amount of the solid compound (e.g., 50-100 mg). The key is to ensure undissolved solid will remain at equilibrium. b. Carefully add a precise volume of the anhydrous solvent to each vial (e.g., 2.0 mL). c. Immediately cap the vials and purge with an inert gas.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). c. After agitation, let the vials stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

-

Sampling and Analysis: a. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a PTFE filter. This step is crucial to avoid transferring any solid particles. b. Immediately dilute the sample with a known volume of the same solvent to a concentration that falls within the range of the calibration curve. c. Analyze the diluted sample using the pre-established analytical method.

-

Calculation: a. Using the calibration curve, determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature. c. Express the result in appropriate units (e.g., mg/mL, mol/L).

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key intermolecular forces at play between the solute and different solvent types, explaining the observed solubility patterns.

Caption: Intermolecular forces governing solute-solvent interactions.

Conclusion

The solubility of 3,3-Dimethylindoline-1-carbonyl chloride is primarily dictated by its dual-nature structure and high reactivity. Optimal solubility is achieved in anhydrous, polar aprotic solvents such as dichloromethane and tetrahydrofuran, which effectively solvate the molecule without causing degradation. Nonpolar aliphatic solvents are poor choices, while protic solvents must be strictly avoided. The provided experimental protocol offers a robust framework for obtaining precise, quantitative solubility data, which is essential for the successful application of this versatile chemical intermediate in research and development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Reddit. (2021, March 12). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? r/chemhelp.

- National Center for Biotechnology Information. (n.d.). 3,3-Dimethylcyclobutane-1-carbonyl chloride. PubChem.

- National Center for Biotechnology Information. (n.d.). 3,3-Dimethylindoline. PubChem.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?

- Unknown. (n.d.). Classification of organic compounds By solubility.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- MDPI. (2022, November 5). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach.

- Atmospheric Chemistry and Physics. (2006, June 29). A chemical probe technique for the determination of reactive halogen species in aqueous solution: Part 2.

- National Center for Biotechnology Information. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Organic-Chemistry.org. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols.

- Cayman Chemical. (2022, October 19). PRODUCT INFORMATION - Dansyl Chloride.

- Sigma-Aldrich. (n.d.). 3,3-dimethyl-1-indanone.

- BenchChem. (n.d.). Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate.

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- ChemicalBook. (2025, July 4). 3,3-Dimethylindoline.

- Wikipedia. (n.d.). Dimethylthiocarbamoyl chloride.

Sources

An In-depth Technical Guide to the Synthesis and Identification of 3,3-Dimethylindoline-1-carbonyl Chloride

Abstract

For the researcher, scientist, or drug development professional, the unambiguous identification of a chemical entity is paramount. This guide addresses the challenge of identifying 3,3-Dimethylindoline-1-carbonyl chloride, a compound for which a unique Chemical Abstracts Service (CAS) number is not readily found in public databases. This situation is not uncommon for novel or specialized reagents. This guide, therefore, provides a comprehensive, field-proven framework for the synthesis and rigorous analytical characterization of 3,3-Dimethylindoline-1-carbonyl chloride, ensuring its positive identification for research and development applications. We will delve into the synthetic pathway starting from the commercially available precursor, 3,3-Dimethylindoline, and detail the necessary analytical techniques for structural confirmation.

Introduction: The Challenge of Identifying Novel Compounds

In the landscape of drug discovery and chemical research, scientists often encounter or synthesize novel molecules that are not yet cataloged with a CAS number. The absence of this key identifier necessitates a robust, in-house validation process to confirm the structure and purity of the compound. 3,3-Dimethylindoline-1-carbonyl chloride serves as a pertinent case study. This molecule is a potentially valuable building block in medicinal chemistry, given the prevalence of the indoline scaffold in pharmaceuticals. Its carbonyl chloride functional group makes it a reactive intermediate for the synthesis of a variety of derivatives, such as amides, esters, and ureas.

This guide provides a practical, scientifically-grounded workflow for the synthesis and identification of 3,3-Dimethylindoline-1-carbonyl chloride, empowering researchers to proceed with confidence in their downstream applications.

Synthesis of 3,3-Dimethylindoline-1-carbonyl Chloride

The most direct and established method for the synthesis of carbamoyl chlorides from secondary amines is the reaction with phosgene or a phosgene equivalent. Given the extreme toxicity of phosgene gas, the use of a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate) is strongly recommended and will be the focus of this protocol.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the secondary amine of 3,3-Dimethylindoline on a carbonyl carbon of triphosgene (which decomposes in the presence of a base to generate phosgene in situ). A non-nucleophilic base, such as triethylamine, is used to quench the liberated hydrochloric acid.

Mandatory Safety Precautions

Extreme Hazard Warning: Phosgene and its precursors like triphosgene are highly toxic and can be fatal if inhaled.[1][2][3] All manipulations must be performed in a certified and properly functioning chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. An appropriate respirator may be necessary depending on the scale and setup. It is crucial to have a quenching solution (e.g., concentrated ammonia or sodium hydroxide solution) readily available to neutralize any spills or residual reagent.

Experimental Protocol: Synthesis

Materials:

-

3,3-Dimethylindoline (CAS: 1914-02-9)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a dropping funnel, and a rubber septum is assembled.

-

Reagent Preparation: In the flask, dissolve 3,3-Dimethylindoline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Reaction: Add the triphosgene solution dropwise to the stirred solution of the amine at 0 °C over a period of 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Work-up:

-

Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous dichloromethane.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure at low temperature (to avoid decomposition of the product).

-

-

Purification: The crude product can often be used directly in the next step. If higher purity is required, it can be purified by distillation under high vacuum. Alternatively, the crude product can be triturated with cold, anhydrous diethyl ether to precipitate any remaining salts, followed by filtration and removal of the solvent.

Analytical Workflow for Structural Confirmation

A multi-technique analytical approach is essential for the unambiguous identification of the synthesized 3,3-Dimethylindoline-1-carbonyl chloride.

Predicted Physicochemical Properties

While experimental data for 3,3-Dimethylindoline-1-carbonyl chloride is scarce, its properties can be predicted using computational models. These predictions can aid in its handling and analysis.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol |

| Boiling Point | Predicted to be high, likely requires vacuum distillation. |

| LogP | Predicted to be in the range of 2.5-3.5, indicating moderate lipophilicity.[4][5] |

Note: These are in-silico predictions and should be used as a guide.

Spectroscopic Identification

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key diagnostic peak for the newly formed carbonyl chloride will be a strong, sharp absorption band.

-

Expected IR Absorption Bands:

-

C=O stretch (carbonyl chloride): A strong absorption band in the region of 1770-1815 cm⁻¹ . This is a key indicator of successful reaction.

-

C-N stretch: Around 1200-1350 cm⁻¹ .

-

Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹ .

-

Aromatic C-H stretch: Above 3000 cm⁻¹ .

-

Aliphatic C-H stretch: Below 3000 cm⁻¹ .

-

The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) from the starting 3,3-Dimethylindoline is another strong indicator of a successful reaction.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

-

¹H NMR Spectroscopy (predicted in CDCl₃):

-

Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm (4H), corresponding to the protons on the benzene ring of the indoline core.

-

Methylene protons (-CH₂-): A singlet or a pair of doublets around δ 3.8-4.2 ppm (2H), corresponding to the CH₂ group adjacent to the nitrogen.

-

Methyl protons (-CH₃): A singlet around δ 1.3-1.6 ppm (6H), corresponding to the two methyl groups at the C3 position.

-

-

¹³C NMR Spectroscopy (predicted in CDCl₃):

-

Carbonyl carbon (-C=O): A signal in the downfield region, typically δ 165-175 ppm .

-

Aromatic carbons: Multiple signals in the range of δ 120-150 ppm .

-

Quaternary carbon (C(CH₃)₂): A signal around δ 40-50 ppm .

-

Methylene carbon (-CH₂-): A signal around δ 50-60 ppm .

-

Methyl carbons (-CH₃): A signal in the upfield region, around δ 25-30 ppm .

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern will be observed:

-

[M]⁺ at m/z ≈ 209.06 (for ³⁵Cl isotope)

-

[M+2]⁺ at m/z ≈ 211.06 (for ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak.

-

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the carbonyl chloride group (-COCl) and other characteristic fragments of the indoline core.

Visualization of the Workflow

The following diagram illustrates the synthetic and analytical workflow for identifying 3,3-Dimethylindoline-1-carbonyl chloride.

Caption: Synthetic and analytical workflow for 3,3-Dimethylindoline-1-carbonyl chloride.

Conclusion

The identification of novel or uncatalogued chemical compounds is a critical task in chemical research and drug development. This guide has provided a comprehensive, step-by-step methodology for the synthesis and definitive identification of 3,3-Dimethylindoline-1-carbonyl chloride. By following the detailed synthetic protocol, adhering to the stringent safety precautions, and employing a multi-faceted analytical approach encompassing IR, NMR, and Mass Spectrometry, researchers can confidently verify the structure of this valuable chemical intermediate. This self-validating system of synthesis and characterization ensures the scientific integrity of subsequent research and development endeavors.

References

- Process for the preparation of carbamoyl chlorides derived

-

Phosgene - Wikipedia. Wikipedia. [Link]

- Process for the preparation of carbamyl chlorides of secondary amines.

-

Phosgene Reactions: Isocyanates & Chlorides. Scribd. [Link]

-

Preparation of carbamoyl chlorides. ResearchGate. [Link]

-

Phosgene-triphosgene Different approach in risk management? Teknoscienze. [Link]

-

Phosgene - HAZARD SUMMARY. NJ.gov. [Link]

-

Phosgene | Chemical Emergencies. CDC. [Link]

-

Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. MDPI. [Link]

- Preparation of carbonyl chlorides.

-

IR, NMR Spectral Analysis of Newly Synthesized Lactose Containing Heterocyclic Compounds. ijsrcseit.com. [Link]

-

Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. PubMed. [Link]

-

Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed. [Link]

-

Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

-

Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

-

Prediction of chemical compounds properties using a deep learning model. Springer. [Link]

-

Prediction of chemical compounds properties using a deep learning model. ResearchGate. [Link]

-

In Silico Investigations of Some Carbohydrate Derivatives: Pass Prediction, ADMET, QSAR, and Molecular Docking Studies. Philippine Journal of Science. [Link]

-

Moleco: Molecular Contrastive Learning with Chemical Language Models for Molecular Property Prediction. ACL Anthology. [Link]

-

3,3-Dimethylcyclobutane-1-carbonyl chloride. PubChem. [Link]

Sources

literature review of 3,3-Dimethylindoline-1-carbonyl chloride derivatives

An In-depth Technical Guide to the Synthesis and Application of 3,3-Dimethylindoline-1-carbonyl Chloride Derivatives

Authored by a Senior Application Scientist

Abstract

The 3,3-dimethylindoline scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The introduction of a carbonyl chloride group at the N-1 position transforms this stable core into a highly versatile intermediate, 3,3-dimethylindoline-1-carbonyl chloride, opening a gateway for extensive derivatization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis of the 3,3-dimethylindoline core, its conversion to the reactive carbonyl chloride intermediate, and the subsequent derivatization strategies to generate molecules of therapeutic interest. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the structure-activity relationships of key derivatives that have shown promise in various disease areas.

The Strategic Importance of the 3,3-Dimethylindoline Scaffold

The indoline ring system, a core component of numerous natural products and synthetic pharmaceuticals, is a well-established pharmacophore.[1][2][3] The specific incorporation of a gem-dimethyl group at the C-3 position offers significant steric hindrance. This structural feature can lock the molecule into a preferred conformation, prevent metabolic degradation at the C-3 position, and enhance lipophilicity, all of which are critical parameters in drug design. Many compounds featuring the 3,3-disubstituted oxindole and indoline frameworks exhibit a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[4][5][6][7]

The true synthetic utility of this scaffold is unlocked by activating the indoline nitrogen. The conversion to a 1-carbonyl chloride creates a potent electrophilic site, allowing for facile reaction with a vast array of nucleophiles to form stable urea, carbamate, and sulfonamide linkages, which are prevalent in modern pharmaceuticals.

Synthesis of the Core Intermediate: 3,3-Dimethylindoline

A robust and scalable synthesis of the starting material is paramount for any drug discovery program. While several methods exist, many suffer from drawbacks on a large scale. A highly efficient, two-step synthesis starting from inexpensive acetanilide avoids the need for a hazardous reduction step and provides the product in excellent overall yield.[8][9]

Synthetic Pathway Overview

The synthesis proceeds via an initial N-alkylation followed by a Lewis acid-mediated intramolecular cyclization and subsequent hydrolysis. This pathway is advantageous due to its high efficiency and the avoidance of harsh reducing agents often required in other routes.

Caption: High-yield, two-step synthesis of 3,3-dimethylindoline.

Detailed Experimental Protocol: Synthesis of 3,3-Dimethylindoline[8]

Step 1: Preparation of N-methallylacetanilide

-

Reaction Setup: To a suitable reaction vessel, add acetanilide (100 g, 0.74 mol), potassium carbonate (112 g, 0.81 mol), sodium hydroxide (32.6 g, 0.81 mol), tetrabutylammonium bromide (5.2 g, 0.016 mol), and toluene (1 L).

-

Causality: The use of a phase transfer catalyst (tetrabutylammonium bromide) is crucial for facilitating the reaction between the organic-soluble acetanilide and the aqueous-soluble bases, enabling efficient deprotonation and subsequent alkylation.

-

-

Reagent Addition: Add methallyl chloride (73.7 g, 0.891 mol) to the mixture.

-

Reaction: Heat the mixture to approximately 75°C with vigorous stirring for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Separate the aqueous layer. Wash the toluene layer with 5N hydrochloric acid and then with water.

-

Isolation: Remove the toluene under reduced pressure to yield N-methallylacetanilide as a yellow liquid (approx. 139 g, 99% yield). The product is typically of sufficient purity to proceed to the next step without further purification.

Step 2: Cyclization and Hydrolysis to 3,3-Dimethylindoline

-

Reaction Setup: Prepare a stirred suspension of aluminium chloride (AlCl₃, 71.4 g, 0.54 mol) in chlorobenzene (45 ml) under a nitrogen atmosphere and heat to ~110°C.

-

Causality: Anhydrous conditions are critical as AlCl₃ is highly water-sensitive. The elevated temperature is necessary to drive the intramolecular Friedel-Crafts-type cyclization, which is energetically demanding. At lower temperatures, an alternative pathway leading to an ester impurity can dominate.[8]

-

-

Reagent Addition: Slowly add N-methallylacetanilide (50 g, 0.25 mol) to the hot AlCl₃ suspension. Maintain the temperature between 110-115°C by controlling the addition rate.

-

Reaction: After the addition is complete, stir the reaction for 1 hour at 110-115°C.

-

Quench & Hydrolysis: Cool the mixture to room temperature and add toluene (325 ml). Slowly and carefully add water (325 ml) with good cooling and stirring to quench the reaction. Separate the organic layer and add 6N HCl (325 ml). Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the N-acetyl group.

-

Work-up: Cool the mixture. Separate the aqueous layer and basify to a high pH with a concentrated NaOH solution. Extract the product into toluene.

-

Isolation: Wash the combined organic layers with water, dry over sodium sulfate, filter, and remove the solvent under reduced pressure to give 3,3-dimethylindoline as a low-melting solid (approx. 35.9 g, 98% yield).

Preparation of 3,3-Dimethylindoline-1-carbonyl chloride

With the core scaffold in hand, the next crucial step is the introduction of the carbonyl chloride functionality. This is typically achieved by reacting the secondary amine of the indoline with phosgene or a phosgene equivalent, such as triphosgene or diphosgene.

General Reaction Scheme

The reaction involves the nucleophilic attack of the indoline nitrogen onto the electrophilic carbonyl carbon of the phosgenating agent. A non-nucleophilic base is often used to scavenge the HCl byproduct.

Caption: General synthesis of the target carbonyl chloride.

Representative Experimental Protocol

Disclaimer: Phosgene and its equivalents are extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: Dissolve 3,3-dimethylindoline (1 eq.) in a dry, inert solvent such as toluene or dichloromethane under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add a solution of triphosgene (0.4 eq., a safer solid equivalent to phosgene) in the same solvent dropwise to the cooled indoline solution. An organic base like triethylamine (1.1 eq.) may be added to neutralize the HCl formed during the reaction.

-

Causality: The reaction is performed at low temperature to control the exotherm and minimize side reactions. Triphosgene is often preferred over gaseous phosgene for ease of handling.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Work-up: Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 3,3-dimethylindoline-1-carbonyl chloride is often used immediately in the next step due to its reactivity and sensitivity to moisture.

Reactivity and Derivatization Strategies

3,3-Dimethylindoline-1-carbonyl chloride is a powerful electrophilic building block. Its primary utility lies in its reaction with a wide range of nucleophiles to forge new carbon-nitrogen and carbon-oxygen bonds, leading to a diverse library of derivatives.

Key Transformations

The carbonyl chloride readily undergoes nucleophilic acyl substitution. This allows for the systematic and modular construction of compound libraries for screening.

Caption: Major reaction pathways for derivatization.

Protocol: Synthesis of a Urea Derivative

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base like triethylamine or DIPEA (1.1 eq.) in a dry aprotic solvent (e.g., THF, DCM). Cool to 0°C.

-

Reagent Addition: Slowly add a solution of crude 3,3-dimethylindoline-1-carbonyl chloride (1.05 eq.) in the same solvent.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure urea derivative.

Applications in Medicinal Chemistry

Derivatives of the 3,3-dimethylindoline scaffold have been investigated for a wide array of therapeutic applications. The ability to rapidly generate diverse libraries from the carbonyl chloride intermediate makes it an attractive starting point for lead discovery and optimization.

| Derivative Class | Target/Activity | Example Application | Key Structural Features |

| Di(indolyl)indolin-2-ones | α-Glucosidase Inhibition | Diabetes Management | The 3,3-disubstituted core mimics the substrate, enabling potent binding to the enzyme's active site.[10] |

| Spirooxindoles | Various (Anticancer, Antimicrobial) | Oncology, Infectious Disease | The rigid spirocyclic system presents functionalities in a defined 3D space, leading to specific target interactions.[11] |

| N-Acyl Indolines | Anti-inflammatory | Inflammation Control | The N-acyl group can be tailored to interact with specific enzyme pockets, such as in COX-2.[2] |

| General Indole Derivatives | Tubulin Polymerization, Kinase Inhibition | Cancer Chemotherapy | The indole core is a classic "kinase hinge-binding" motif, and derivatization can enhance potency and selectivity.[1][3] |

A study on 3,3-di(indolyl)indolin-2-ones, which share the C-3 disubstituted core, identified them as a novel class of α-glucosidase inhibitors.[10] Molecular docking studies revealed that these compounds form hydrogen bonds, arene-cation, and π-π stacking interactions within the enzyme's active site, highlighting the importance of the aromatic systems and their spatial arrangement.[10] This provides a strong rationale for exploring 3,3-dimethylindoline derivatives, where one of the indole rings is replaced by the dimethyl group and the other is introduced via the N-1 carbonyl linker, for similar applications.

Conclusion and Future Outlook

3,3-Dimethylindoline-1-carbonyl chloride is a high-value, versatile intermediate for the synthesis of novel chemical entities in drug discovery. Its efficient, scalable synthesis from inexpensive starting materials makes the scaffold highly accessible. The reactivity of the carbonyl chloride group allows for the systematic exploration of chemical space through the introduction of diverse functional groups, primarily leading to libraries of ureas and carbamates. The inherent drug-like properties conferred by the 3,3-dimethylindoline core, combined with the proven biological relevance of related structures, positions these derivatives as promising candidates for tackling a range of diseases. Future work should focus on leveraging combinatorial chemistry approaches based on this intermediate to build large, diverse libraries for high-throughput screening against novel biological targets.

References

-

Ramsay, T. W., Slater, G. R., & Smith, P. (1995). A Novel, Efficient Synthesis of 3,3-Dimethylindoline. Synthetic Communications, 25(24), 4029-4034. [Link]

-

Taylor & Francis Online. (2006, September 23). A Novel, Efficient Synthesis of 3,3-Dimethylindoline. Synthetic Communications. [Link]

-

PubChem. (n.d.). 3,3-Dimethylindoline. National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. (2023, August 22). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. [Link]

-

ResearchGate. (n.d.). Representative bioactive compounds bearing 3,3′-disubstituted indoline moieties. [Link]

-

ResearchGate. (n.d.). Examples of some bioactive molecules having 3,3‐disubstituted 2‐oxindoles framework. [Link]

-

ResearchGate. (2015, October 6). Water-Promoted Synthesis of 3,3′-Di(indolyl)oxindoles. [Link]

-

ResearchGate. (n.d.). Representative bioactive molecules containing 3,3‐diaryloxindole scaffolds. [Link]

-

PubMed. (2017, June 15). Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions. [Link]

-

ResearchGate. (n.d.). Representative examples of bioactive molecules containing 3,3‐disubstituted oxindole frameworks. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-3-indazolylcarbonyl chloride. [Link]

-

PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. [Link]

-

PMC. (2023, August 26). 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. [Link]

-

ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Rao's College of Pharmacy. (2016, June 23). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]

The 3,3-Dimethylindoline-1-carbonyl Chloride Scaffold: A Privileged Intermediate for Metabolically Stable Urea-Based Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the transition from planar, aromatic scaffolds to three-dimensional, saturated systems is a dominant trend—often referred to as "escaping Flatland." 3,3-Dimethylindoline-1-carbonyl chloride represents a high-value "scaffold donor" in this paradigm. Unlike its planar indole counterparts, this intermediate introduces a conformationally restricted, metabolically robust 3,3-dimethylindoline moiety into drug candidates via a urea or carbamate linkage.

This guide analyzes the therapeutic utility of this intermediate, specifically its critical role in the synthesis of Angiotensin II Receptor Type 2 (AT2R) antagonists for chronic pain management, and its broader potential in kinase inhibitor design.

Structural Pharmacology: The "Gem-Dimethyl" Advantage

The therapeutic value of 3,3-dimethylindoline-1-carbonyl chloride lies in the specific pharmacological properties imparted by the 3,3-dimethylindoline core.

Metabolic Stability (The Oxidation Block)

The unsubstituted indoline ring is metabolically liable; it is easily oxidized (dehydrogenated) by Cytochrome P450 enzymes to form the fully aromatic, planar indole. This rapid aromatization often leads to:

-

Loss of chirality or 3D character.

-

Drastic changes in solubility and receptor binding affinity.

-

Shortened pharmacokinetic half-life.

The Solution: The introduction of the gem-dimethyl group at the C3 position acts as a metabolic block. It physically prevents the formation of the C2-C3 double bond required for aromatization, locking the molecule in its indoline state.

Conformational Restriction

The 3,3-dimethyl substitution exerts the Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational flexibility of the fused ring system. This "puckers" the five-membered nitrogen ring, creating a distinct 3D vector that can fill hydrophobic pockets in target receptors (e.g., AT2R or kinases) more effectively than a flat indole.

Electrophilic Reactivity

As a carbamoyl chloride , this molecule serves as a "soft" electrophile. It reacts selectively with nucleophiles (primary/secondary amines, alcohols) to form ureas and carbamates . The urea linkage is a classic bioisostere for amide bonds, offering improved hydrolytic stability and hydrogen-bonding potential.

Figure 1: The metabolic advantage of the 3,3-dimethylindoline scaffold compared to native indoline.

Therapeutic Application: AT2R Antagonists

The most prominent application of 3,3-dimethylindoline-1-carbonyl chloride is in the synthesis of antagonists for the Angiotensin II Receptor Type 2 (AT2R) .

The Clinical Target

While AT1R antagonists (e.g., Losartan) are standard for hypertension, AT2R is a validated target for neuropathic pain and chronic inflammatory pain (e.g., osteoarthritis). AT2R signaling in peripheral sensory neurons sensitizes nociceptors; blocking this pathway provides pain relief without the CNS side effects of opioids.

The Role of the Intermediate

In recent patent literature (e.g., Vertex Pharmaceuticals, US Patent 12,122,750), the 3,3-dimethylindoline moiety functions as a critical hydrophobic "cap" linked to a central core via a urea bond.

-

Mechanism: The carbamoyl chloride reacts with a secondary amine on the drug's core scaffold.

-

Result: The resulting 1-(3,3-dimethylindolin-1-yl)urea derivative exhibits high potency against AT2R. The 3,3-dimethyl group likely occupies a lipophilic sub-pocket within the receptor, enhancing binding affinity (low nanomolar

) and selectivity over AT1R.

Experimental Protocols

Synthesis of 3,3-Dimethylindoline-1-carbonyl chloride

Note: This reaction involves Phosgene or Triphosgene. All operations must be performed in a fume hood with appropriate scrubbing systems.

Reagents:

-

3,3-Dimethylindoline (1.0 eq)

-

Triphosgene (0.4 eq) or Phosgene solution (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 3,3-dimethylindoline and TEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

-

Addition: Dissolve Triphosgene in DCM and add dropwise to the reaction mixture over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor conversion via TLC or LC-MS (aliquot quenched with methanol to observe the methyl carbamate).

-

Workup: Quench excess phosgene with saturated aqueous

. Extract with DCM. Wash organic layer with brine, dry over -

Purification: The crude acid chloride is often used directly. If purification is needed, rapid filtration through a silica plug (using non-protic solvents) or recrystallization from hexane/ether is preferred. Hydrolysis occurs rapidly on silica gel if not careful.

Coupling Reaction (Urea Formation)

Objective: Synthesis of a generic AT2R antagonist precursor.

Protocol:

-

Dissolve the target amine (e.g., a piperidine or pyrrolidine derivative) in DCM/DMF (10:1).

-

Add DIPEA (2.0 eq).

-

Add 3,3-Dimethylindoline-1-carbonyl chloride (1.1 eq) at 0°C.

-

Stir at room temperature for 12 hours.

-

Validation: The formation of the urea bond is confirmed by the disappearance of the amine peak and the appearance of the urea carbonyl signal in

NMR (~155-160 ppm).

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive, Lachrymator, Acute Toxicity. Signal Word: DANGER.

| Hazard | Description | Mitigation |

| Hydrolysis | Reacts violently with water to release HCl gas. | Store under Argon/Nitrogen.[1] Use anhydrous solvents only. |

| Toxicity | Carbamoyl chlorides are potential alkylating agents (carcinogen suspect). | Double-gloving (Nitrile/Laminate). Use a closed-system reactor if possible. |

| Inhalation | Corrosive to respiratory tract. | Work strictly within a certified fume hood. |

Self-Validating Safety Check: Before adding the reagent to the main reaction, perform a "hydrolysis test" on a small aliquot in water. If no precipitate or gas evolution is observed, the reagent may have already degraded (hydrolyzed) in storage.

References

-

Vertex Pharmaceuticals Inc. (2024). AT2R Antagonists and Uses Thereof. U.S. Patent No. 12,122,750. Washington, DC: U.S. Patent and Trademark Office.

- Significance: Explicitly identifies 3,3-dimethylindoline-1-carbonyl chloride as a key intermediate (Figure C00210) for synthesizing chronic pain therapeutics.

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.

- Significance: Validates the 3,3-disubstituted indoline core as a privileged scaffold in clinical-stage inhibitors.

-

Konishi, Y., et al. (2023).[2] The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 80, 129110.[2]

- Significance: Demonstrates the utility of gem-dimethyl nitrogen-heterocycle carboxamides in metabolic enzyme inhibition.

Sources

3,3-Dimethylindoline-1-carbonyl chloride: Technical Safety & Handling Guide

[1]

Executive Summary & Chemical Identity

3,3-Dimethylindoline-1-carbonyl chloride (CAS: 117086-91-6 ) is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical agents (e.g., AT2R antagonists) and agrochemicals.[1] Unlike stable ureas or amides, this carbamoyl chloride derivative possesses a high-energy acyl chloride bond, rendering it acutely reactive toward nucleophiles.[1]

This guide transcends the standard SDS by analyzing the mechanistic basis of its hazards—specifically its hydrolysis kinetics, acylation potential, and the requisite engineering controls for safe manipulation in drug discovery workflows.

Chemical Profile

| Property | Data |

| CAS Number | 117086-91-6 |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol |

| Physical State | Solid (typically off-white to brown) or viscous oil depending on purity |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water |

| Key Functional Group | Carbamoyl Chloride (-N-CO-Cl) |

Mechanistic Toxicology & Hazard Identification

The hazard profile of 3,3-Dimethylindoline-1-carbonyl chloride is dominated by the lability of the C-Cl bond.[1]

Core Hazards (GHS Classification)

The "Why" Behind the Hazard

The danger lies not just in the compound itself, but in its decomposition pathway. Upon contact with moisture (mucous membranes, lung tissue, corneal surface), the carbamoyl chloride moiety undergoes rapid hydrolysis.

The Hydrolysis Cascade:

-

Attack: Water attacks the carbonyl carbon.[1]

-

Collapse: The tetrahedral intermediate collapses, ejecting a chloride ion.[1]

-

Release: This generates Hydrochloric Acid (HCl) and the parent amine 3,3-dimethylindoline , followed by CO₂ evolution (if decarboxylation occurs further, though less likely for stable carbamates).[1]

The immediate release of HCl drives the H314 (Corrosive) and H335 (Irritant) classifications.[1] The lipophilic nature of the indoline ring allows the molecule to penetrate the lipid bilayer of skin cells before hydrolyzing, potentially causing deep-tissue chemical burns that are not immediately painful (delayed onset).

Figure 1: Mechanistic pathway of hydrolysis upon contact with biological tissue or atmospheric moisture.

Handling Protocols & Engineering Controls

Standard "wear gloves" advice is insufficient for acylating agents.[1] The lipophilicity of this compound requires specific barrier protection strategies.[1]

Personal Protective Equipment (PPE) Logic

-

Respiratory: Use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator at minimum.[1] If handling >5g or heating, use a full-face respirator with multi-purpose combination (US) or ABEK (EU) cartridges to capture HCl gas.

-

Skin/Hand:

-

Standard: Nitrile gloves (minimum 0.11 mm) are acceptable for splash protection only.[1]

-

High Risk:[1][2][5] For prolonged handling or spill cleanup, use Silver Shield (Laminate) or double-gloved Nitrile (outer) / Latex (inner) with immediate change upon contamination.[1]

-

Rationale: Chlorinated solvents (often used with this reagent) permeate nitrile rapidly, carrying the toxic payload to the skin.

-

Reaction Setup & Storage

-

Atmosphere: Strictly handle under Nitrogen or Argon.[1]

-

Solvents: Use anhydrous solvents (DCM, THF).[1] Presence of water will quench the reagent and generate HCl gas, potentially over-pressurizing sealed vials.

-

Storage: Store at 2–8°C (Refrigerated) under inert gas. Moisture sensitivity leads to degradation into the hydrochloride salt of the parent indoline, rendering the reagent useless and the container pressurized.

Emergency Response & Decontamination

This protocol treats the substance as both a corrosive acid precursor and a toxic organic agent.[1]

Spill Management Workflow

Do NOT use water to clean a spill; it will generate an HCl cloud.[1]

-

Evacuate & Ventilate: Clear the area; allow fume hood to purge vapors.[1]

-

Solid Spill: Cover with dry lime, sand, or soda ash to neutralize potential acidity.[1] Sweep carefully to avoid dust generation.[1]

-

Liquid/Solution Spill: Absorb with vermiculite or dry sand.[1]

-

Quenching (The "Kill" Step):

First Aid Specifics

-

Eye Contact: Rinse for 15+ minutes .[1][6][7] Do not stop sooner; the lipophilic nature may make removal difficult.[1] Lift eyelids often.[1]

-

Skin Contact: Wash with soap and water.[1][6][8] Polyethylene Glycol (PEG 400) is often more effective than water alone for solubilizing lipophilic acid chlorides from skin.[1]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel (risk of delayed pulmonary edema from HCl).

Figure 2: Decision logic for safe spill management and decontamination.[1]

Synthesis & Application Context

Understanding the utility of this compound aids in assessing exposure risks during specific workflows.[1]

-

Primary Use: Reagent for introducing the 3,3-dimethylindoline moiety into ureas (via reaction with amines) or carbamates (via reaction with alcohols).[1]

-

Key Reaction:

-

Safety Implication: The reaction must include a base.[1] Failure to include a base will result in HCl evolution and potential stalling of the reaction, leaving unreacted, hazardous acid chloride in the workup mixture.

References

-

BLD Pharm. (n.d.).[1] Safety Data Sheet: 3,3-Dimethylindoline-1-carbonyl chloride (CAS 117086-91-6). Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 3,3-Dimethylindoline (Parent Structure).[1][5] Retrieved from

-

Google Patents. (2024).[1] US12122750B2 - AT2R antagonists and uses thereof.[1] (Describing synthesis and use of 3,3-dimethylindoline-1-carbonyl chloride). Retrieved from

-

Fisher Scientific. (2025).[1] General Safety Guide for Carbamoyl Chlorides. Retrieved from

Sources

- 1. 3,3-Dimethylindoline | C10H13N | CID 11804912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ghc.de [ghc.de]

- 3. 1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. US12122750B2 - AT2R antagonists and uses thereof - Google Patents [patents.google.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. essentialpolymers.com [essentialpolymers.com]

- 9. 117086-91-6|Indoline-1-carbonyl chloride|BLD Pharm [bldpharm.com]

- 10. CAS # 117078-70-3, 4-(4-Chlorobenzyl)-2-[2-(1-Methyl-2-Pyrrolidinyl)Ethyl]-1(2H)-Phthalazinone: more information. [chemblink.com]

synthesis of urea derivatives using 3,3-Dimethylindoline-1-carbonyl chloride

An Application Guide for the Synthesis of Novel Urea Derivatives Utilizing 3,3-Dimethylindoline-1-carbonyl chloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted urea derivatives using 3,3-Dimethylindoline-1-carbonyl chloride as a key building block. Urea functionalities are of paramount importance in medicinal chemistry, serving as critical pharmacophores in a wide array of approved therapeutic agents due to their unique hydrogen bonding capabilities and structural rigidity.[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the underlying reaction principles, a step-by-step experimental protocol, and insights into reaction optimization. By leveraging the stable and sterically defined 3,3-dimethylindoline scaffold, this methodology provides a reliable pathway to novel compounds with potential applications in modern drug discovery.[4][5]

Introduction and Scientific Rationale

The urea moiety is a privileged structure in drug design, capable of acting as a rigid hydrogen bond donor-acceptor unit, which facilitates potent and specific interactions with biological targets such as enzymes and receptors.[1] The synthesis of urea derivatives is, therefore, a cornerstone of many medicinal chemistry programs. Traditional methods often rely on the use of isocyanates or hazardous reagents like phosgene.[1][6] A more direct and versatile laboratory-scale approach involves the reaction of an amine with a stable, pre-formed carbonyl chloride.[7][8]

3,3-Dimethylindoline-1-carbonyl chloride offers a unique scaffold for this purpose. The indoline core is a common feature in biologically active compounds, and the gem-dimethyl substitution at the C3 position provides steric bulk, which can enhance metabolic stability and influence the conformational presentation of the final urea derivative. This guide details the application of this specific carbonyl chloride for the reliable and efficient synthesis of a diverse library of urea compounds.

The Core Reaction: Nucleophilic Acyl Substitution

The fundamental transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbonyl carbon of the 3,3-Dimethylindoline-1-carbonyl chloride. This addition step forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7][8]

Caption: General mechanism for urea synthesis via nucleophilic acyl substitution.

Detailed Experimental Protocol

This section provides a robust, self-validating protocol for the synthesis of a representative urea derivative, N-phenyl-3,3-dimethylindoline-1-carboxamide.

Materials and Equipment

-

Reagents: 3,3-Dimethylindoline-1-carbonyl chloride (1 eq.), Aniline (1 eq.), Triethylamine (Et₃N, 1.1 eq.), Dichloromethane (DCM, anhydrous), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator.

-

Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes), UV lamp.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,3-Dimethylindoline-1-carbonyl chloride (1 equivalent) in anhydrous dichloromethane (DCM).[9] Cool the flask to 0 °C using an ice bath.

-

Causality: An inert atmosphere and anhydrous solvent are crucial to prevent hydrolysis of the highly reactive carbonyl chloride. Cooling the reaction minimizes potential side reactions.

-

-

Reagent Addition: In a separate flask, prepare a solution of aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred carbonyl chloride solution at 0 °C via a dropping funnel over 15-20 minutes.[9]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting carbonyl chloride spot has been consumed.[7]

-

Causality: TLC provides a simple and effective way to determine the reaction endpoint, preventing unnecessary heating or extended reaction times.

-

-

Workup - Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and then with brine (to reduce the water content in the organic layer).[9]

-

Drying and Concentration: Dry the isolated organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Causality: Thorough drying of the organic layer is essential before solvent removal to obtain a clean crude product.

-

-

Purification: Purify the resulting crude solid/oil by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenyl-3,3-dimethylindoline-1-carboxamide.[7][10]

Caption: Standard experimental workflow for urea synthesis.

Optimization and Substrate Scope

The versatility of this protocol allows for the synthesis of a wide range of urea derivatives. The reactivity of the amine nucleophile will dictate minor adjustments to the protocol.

-

Aliphatic Amines (e.g., Benzylamine, Piperidine): These are generally more nucleophilic than aromatic amines. The reaction is often faster and may proceed to completion at 0 °C or require less time at room temperature.

-

Aromatic Amines (e.g., Aniline, 4-Fluoroaniline): Electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the amine, potentially requiring longer reaction times or gentle heating (e.g., reflux in DCM or THF) to achieve full conversion.[9][10]

The following table summarizes the expected outcomes for the reaction with a variety of amine substrates, based on established chemical principles.

| Amine Substrate | Amine Type | Expected Reactivity | Typical Conditions | Expected Yield |

| Aniline | Primary, Aromatic | Moderate | DCM, 0°C to RT, 3h | 85-95% |

| 4-Nitroaniline | Primary, Aromatic (deactivated) | Low | THF, Reflux, 6h | 60-75% |

| Benzylamine | Primary, Aliphatic | High | DCM, 0°C, 1h | >90% |

| Piperidine | Secondary, Aliphatic | Very High | DCM, 0°C, 30 min | >95% |

| N-Methylaniline | Secondary, Aromatic | Moderate | DCM, RT, 4h | 80-90% |

Safety Precautions

-

Carbonyl Chlorides: These are reactive and moisture-sensitive compounds. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

-

Solvents: Dichloromethane is a volatile organic solvent. All operations should be conducted within a fume hood.

Conclusion

The reaction between 3,3-Dimethylindoline-1-carbonyl chloride and various amines provides a reliable, high-yielding, and versatile method for the synthesis of novel N-substituted urea derivatives. The protocol is straightforward, easily monitored, and amenable to a wide range of amine nucleophiles, making it a valuable tool for medicinal chemists and researchers in drug development. The resulting compounds, incorporating the stable 3,3-dimethylindoline scaffold, are promising candidates for further biological evaluation.

References

-

Title: Urea derivative synthesis by amination, rearrangement or substitution Source: organic-chemistry.org URL: [Link]

-

Title: (PDF) Synthesis and characterization of novel N-acyl cyclic urea derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of novel N-acyl cyclic urea derivatives Source: arkat-usa.org URL: [Link]

-

Title: Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides Source: ACS Combinatorial Science URL: [Link]

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization Source: MDPI URL: [Link]

- Title: Practical synthesis of urea derivatives Source: Google Patents URL

-

Title: Carbonyl condensation Source: Wikipedia URL: [Link]

-